ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound . It is synthesized from the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .
Molecular Structure Analysis
The structure of the compound was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .
Scientific Research Applications
Synthesis and Crystal Structure
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been synthesized and studied for its crystal structure using X-ray diffraction. It exhibits fungicidal and plant growth regulation activities, highlighting its potential in agricultural applications (L. Minga, 2005).
Pharmacological Investigation
This compound has been investigated for analgesic and anti-inflammatory activity. In a study, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and evaluated, demonstrating potential as new analgesic and anti-inflammatory agents with mild ulcerogenic potential compared to standard drugs (P. D. Gokulan et al., 2012).
Novel Derivatives and Activities
A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for in vivo analgesic and anti-inflammatory activities. Some compounds exhibited significant activities at certain doses, presenting a potential for medical applications (S. Thore et al., 2016).
Inhibitors for Mild Steel Corrosion
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives have been studied as corrosion inhibitors for mild steel, useful in industrial processes. These compounds showed high efficiency in preventing corrosion, indicating their utility in industrial applications (P. Dohare et al., 2017).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed, providing insights into their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Chao Wu et al., 2005).
properties
IUPAC Name |
ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFBKSVLSRJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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